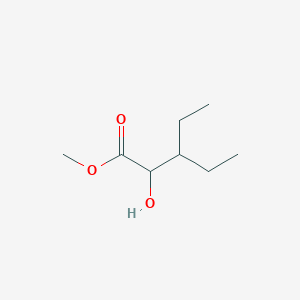

Methyl 3-ethyl-2-hydroxypentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-ethyl-2-hydroxypentanoate is an organic compound with the molecular formula C8H16O3 It is an ester derived from the corresponding carboxylic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-2-hydroxypentanoate can be synthesized through the esterification of 3-ethyl-2-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: 3-ethyl-2-oxopentanoic acid or 3-ethyl-2-hydroxypentanoic acid.

Reduction: 3-ethyl-2-hydroxypentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethyl-2-hydroxypentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of metabolic pathways involving esters and alcohols.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-2-hydroxypentanoate involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the ester group is converted to an alcohol through the addition of hydride ions.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-hydroxypentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-hydroxypentanoate: Similar structure but with the hydroxyl group on the second carbon instead of the third.

Uniqueness

Methyl 3-ethyl-2-hydroxypentanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.

Biological Activity

Methyl 3-ethyl-2-hydroxypentanoate is an organic compound with significant biological activity, particularly in the context of its metabolic pathways and potential applications in pharmaceuticals. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 142.18 g/mol

- IUPAC Name : this compound

This compound exhibits various biological activities primarily through its role in metabolic processes. It acts as a precursor in the biosynthesis of amino acids and other metabolites. The compound is involved in the following mechanisms:

- Enzymatic Reactions : It participates in enzymatic reactions that lead to the formation of key metabolic intermediates. For instance, it can be converted into 2-methyl-3-hydroxybutyric acid through the action of specific enzymes, which has implications for its use in metabolic engineering.

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties. Studies indicate that derivatives of methyl esters can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar attributes.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various methyl esters, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, indicating a potential for use in developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus cereus | 30 |

| Escherichia coli | >100 |

Study 2: Metabolic Engineering Applications

In metabolic engineering applications, this compound has been used as a chiral building block for synthesizing amino acids like valine and leucine. Research demonstrated that when introduced into E. coli cultures, it enhanced protein expression levels significantly, suggesting its utility in biotechnology .

Research Findings

Recent research highlights the versatility of this compound in various biochemical pathways:

- Biosynthesis Pathways : The compound is integral to several biosynthetic pathways, particularly those involving polyketides and amino acids. Its structural properties allow it to act as a substrate for key enzymatic reactions.

- Potential Therapeutic Uses : Due to its biological activities, there is growing interest in exploring this compound for therapeutic applications, particularly in drug design targeting metabolic disorders.

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl 3-ethyl-2-hydroxypentanoate |

InChI |

InChI=1S/C8H16O3/c1-4-6(5-2)7(9)8(10)11-3/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

PAGWGTUDCQDVQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.